molecular formula C14H15BrN4O2S B279601 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B279601
M. Wt: 383.27 g/mol
InChI Key: YLEUIBTXZJYRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that is of great interest in the field of scientific research. It is a potent inhibitor of a class of enzymes known as cyclin-dependent kinases (CDKs), which play a critical role in regulating cell division and proliferation. In

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its ability to bind to and inhibit the activity of 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide are a family of enzymes that play a critical role in regulating cell division and proliferation. By inhibiting CDK activity, this compound can prevent the uncontrolled cell growth that is characteristic of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide are primarily related to its ability to inhibit CDK activity. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a promising candidate for cancer therapy. In addition, this compound has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its potency as a CDK inhibitor. This makes it a valuable tool for studying the role of 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in cell division and proliferation. However, one limitation of using this compound is its potential toxicity, which can make it difficult to work with in certain experimental systems.

Future Directions

There are many potential future directions for research on 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. One area of interest is the development of new CDK inhibitors based on the structure of this compound. Another area of interest is the study of the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Finally, further research is needed to better understand the mechanisms underlying the compound's anti-cancer effects and to identify potential combination therapies that could enhance its efficacy.

Synthesis Methods

The synthesis of 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves several steps. The first step is the reaction of 2,5-dimethylpyrazole with 4-bromo-1,2-dichlorobenzene to form 4-bromo-2,5-dimethylpyrazole. This is followed by the reaction of 4-bromo-2,5-dimethylpyrazole with cyclopentanone to form 3-(4-bromo-2,5-dimethylpyrazol-1-yl)cyclopentanone. The next step involves the reaction of 3-(4-bromo-2,5-dimethylpyrazol-1-yl)cyclopentanone with thiourea to form 3-(4-bromo-2,5-dimethylpyrazol-1-yl)cyclopenta[b]thiophene-2-carboxylic acid. Finally, the reaction of 3-(4-bromo-2,5-dimethylpyrazol-1-yl)cyclopenta[b]thiophene-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal and 2-aminoacetamide yields 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide.

Scientific Research Applications

The CDK family of enzymes plays a critical role in regulating cell division and proliferation. Dysregulation of CDK activity is a hallmark of many types of cancer, making these enzymes attractive targets for cancer therapy. 4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to be a potent inhibitor of CDK activity, making it a promising candidate for cancer therapy. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C14H15BrN4O2S

Molecular Weight

383.27 g/mol

IUPAC Name

4-bromo-N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H15BrN4O2S/c1-6-10(15)11(18-19(6)2)13(21)17-14-9(12(16)20)7-4-3-5-8(7)22-14/h3-5H2,1-2H3,(H2,16,20)(H,17,21)

InChI Key

YLEUIBTXZJYRGO-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)Br

Origin of Product

United States

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